(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Description

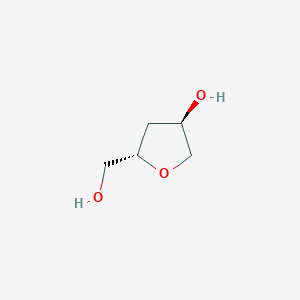

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMXOLOBWMBITN-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CO[C@@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3R,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol: A Strategic Chiral Building Block for Complex Molecule Synthesis

Abstract

(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a potent chiral building block, distinguished by its defined stereochemistry and bifunctional nature. Derived from the abundant chiral pool of carbohydrates, this tetrahydrofuran (THF) derivative offers a rigid scaffold with two distinct hydroxyl groups, enabling selective functionalization and the construction of complex molecular architectures.[1][2][3] Its intrinsic chirality is pivotal in the synthesis of stereochemically pure pharmaceuticals, particularly nucleoside analogues with antiviral and anticancer properties.[1][4] This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and illustrate its utility through case studies in medicinal chemistry.

Section 1: Introduction to Chiral Building Blocks and the Significance of the Tetrahydrofuran Motif

The Role of Chirality in Drug Development

Chirality is a fundamental principle in drug design and action. Enantiomers of a chiral drug can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics. The use of enantiomerically pure starting materials, or "chiral building blocks," is a cornerstone of modern asymmetric synthesis, allowing for the direct construction of a desired stereoisomer without the need for costly and often inefficient chiral resolution steps later in the sequence.[1] The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like carbohydrates, amino acids, and terpenes that serve as versatile starting materials.[5][6]

The Tetrahydrofuran Motif in Natural Products and Pharmaceuticals

The tetrahydrofuran ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an ideal structural element for molecular recognition at biological targets. Carbohydrates are a particularly rich source for the synthesis of chiral THF derivatives, as their inherent stereocenters can be strategically manipulated to yield complex, enantiopure structures.[2][3][7]

Introduction to this compound: A Key Intermediate

This compound, also known as 1,4-Anhydro-3-deoxy-D-threo-pentitol, stands out as a highly valuable C5 building block.[8] Its structure features two key elements:

-

Defined Stereochemistry: The trans relationship between the C3-hydroxyl group and the C5-hydroxymethyl group provides a specific three-dimensional arrangement that is crucial for directing subsequent reactions and for the final bioactivity of the target molecule.

-

Differentiated Hydroxyl Groups: The primary hydroxyl at C5 and the secondary hydroxyl at C3 exhibit different steric and electronic properties, allowing for selective protection and functionalization, a critical aspect for its use in multi-step synthesis.

This combination of features makes it a powerful intermediate for creating molecules that can mimic the furanose ring of nucleosides, leading to potent antiviral and anticancer agents.[4][9]

Section 2: Synthesis and Access to the Chiral Building Block

The most common and economically viable route to this compound begins with D-xylose, a readily available pentose sugar.[10] This approach leverages the intrinsic chirality of the starting material to establish the desired stereocenters.

Synthesis Strategy from D-Xylose

The conversion of D-xylose into the target molecule involves a sequence of transformations designed to deoxygenate the C2 and C3 positions selectively while retaining the stereochemistry at C4 (which becomes C5 in the product) and C1 (which becomes C2). A representative pathway involves the formation of a furanoside intermediate, protection of the hydroxyl groups, and subsequent stereoselective reductions.

A key step in many syntheses is the stereoselective reduction of a ketone precursor.[1] The choice of reducing agent is critical for establishing the correct stereochemistry at the C3 position. Reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are commonly used, with the stereochemical outcome often directed by the existing stereocenter at C5.[1][11] For challenging reductions, more specialized methods, such as those employing lithium dispersion with hydrated transition metal salts, can offer high stereoselectivity for the thermodynamically more stable alcohol.[12][13]

Featured Protocol: Synthesis of this compound from a D-Xylose-derived Precursor

This protocol outlines the final, critical reduction step from a hypothetical ketone intermediate, (5S)-5-(hydroxymethyl)tetrahydrofuran-3-one, which would be synthesized in several steps from D-xylose.

Objective: To perform a stereoselective reduction to yield the target diol.

Materials:

-

(5S)-5-(hydroxymethyl)tetrahydrofuran-3-one (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Dissolution: Dissolve (5S)-5-(hydroxymethyl)tetrahydrofuran-3-one in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Portion-wise addition controls the exothermic reaction and minimizes side product formation.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-3 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford this compound as a clear oil.

Purification and Characterization

Proper characterization is essential to confirm the structure and purity of the final product.

| Property | Value |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 300 MHz) δ | ~4.2-4.0 (m, 2H), ~3.9-3.7 (m, 2H), ~3.6-3.5 (m, 1H), ~2.1-1.9 (m, 2H) |

| ¹³C NMR (CDCl₃, 75 MHz) δ | ~81, ~72, ~65, ~38 |

| Optical Rotation [α]²⁵D | Specific to solvent and concentration |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Section 3: Chemical Reactivity and Strategic Manipulations

The synthetic utility of this compound stems from the differential reactivity of its two hydroxyl groups. This allows for the implementation of orthogonal protecting group strategies, a cornerstone of modern organic synthesis.[14][15]

Orthogonal Protection Strategies

A protecting group is a chemical moiety that is temporarily introduced to mask a functional group from unwanted reactions.[14] An orthogonal strategy employs multiple protecting groups that can be removed under distinct conditions, allowing for selective deprotection and functionalization at specific sites.[14]

For our diol, the primary hydroxyl is less sterically hindered and more nucleophilic than the secondary hydroxyl. This intrinsic difference can be exploited for selective protection.

-

Bulky Silyl Ethers (e.g., TBDPS, TBDMS): These groups will preferentially react with the primary hydroxyl group due to steric hindrance. They are stable to a wide range of conditions but are readily cleaved by fluoride sources (e.g., TBAF).

-

Benzyl Ethers (Bn): Can be introduced under basic conditions (e.g., NaH, BnBr) and are robust to both acidic and basic conditions. They are typically removed by catalytic hydrogenation.

-

Acetals (e.g., Acetonide): While this diol is a 1,3-diol, which can form six-membered ring acetals, this is a powerful strategy for protecting 1,2- and 1,3-diols.[16] These are stable to basic and nucleophilic reagents but are cleaved under acidic conditions.[17]

Caption: Orthogonal protection workflow for selective functionalization.

Section 4: Applications in Total Synthesis and Drug Discovery

The primary application of this chiral building block is in the synthesis of nucleoside analogues, where the tetrahydrofuran ring serves as a mimic of the natural ribose or deoxyribose sugar.[1][4] These analogues can act as inhibitors of viral replication or tumor cell proliferation.[1][4][9]

Case Study: Synthesis of Antiviral Nucleoside Analogues

Many potent antiviral drugs, particularly those targeting HIV and Hepatitis, are nucleoside analogues.[4] The synthesis involves coupling a protected form of this compound with a nucleobase (e.g., adenine, guanine, cytosine, thymine).

The key steps are:

-

Selective Protection: The primary hydroxyl group is protected, for instance, as a trityl or silyl ether.

-

Activation of C3: The secondary hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate) or inverted via a Mitsunobu reaction to install the nucleobase with the correct stereochemistry.

-

Coupling: The activated intermediate is reacted with the desired nucleobase.

-

Deprotection: Removal of the protecting group(s) yields the final nucleoside analogue.

Caption: General synthetic pathway to nucleoside analogues.

This strategic approach allows for the modular synthesis of a library of compounds for structure-activity relationship (SAR) studies, which is crucial in the drug discovery process. Modifications at the C2', C3', and C4' positions of the sugar moiety are known to significantly impact the biological activity and stability of nucleoside drugs.[9]

Section 5: Conclusion and Future Outlook

This compound is a testament to the power of chiral pool synthesis, providing a reliable and versatile platform for the construction of complex, stereochemically defined molecules.[3][7] Its accessibility from inexpensive carbohydrates and the predictable reactivity of its functional groups make it an invaluable tool for both academic research and industrial drug development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such well-defined chiral building blocks will remain paramount. Future innovations may focus on developing even more efficient, large-scale syntheses from renewable feedstocks and expanding its application to new classes of bioactive molecules beyond nucleoside analogues.

References

- METHOD OF PREPARING (3R, 3aS, 6aR) -3- HYDROXYHEXAHYDROFURO [2, 3-b] FURAN AND RELATED COMPOUNDS. Google Patents.

-

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | C5H10O3. PubChem. Available at: [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

-

Carbohydrates as chiral starting compounds in synthetic organic chemistry. Scholarly Publications Leiden University. Available at: [Link]

-

The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. [PDF]. Available at: [Link]

-

9-((2R,3R,5S)-3-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol. My Skin Recipes. Available at: [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

-

2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. ResearchGate. Available at: [Link]

-

The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. ACS Publications. Available at: [Link]

-

2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. Keio University. Available at: [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central. Available at: [Link]

-

Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern. Available at: [Link]

-

3,5-dihydroxypentyl nucleoside analogs from 1-amino-5-(benzyloxy)pentan-3-ol and their antiviral evaluation. Sci-Hub. Available at: [Link]

-

New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. ACS Publications. Available at: [Link]

-

Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

-

Chiral pool. Wikipedia. Available at: [Link]

-

Protecting Groups. [PDF]. Available at: [Link]

-

2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. Available at: [Link]

-

Advance of structural modification of nucleosides scaffold. PubMed Central. Available at: [Link]

-

Synthesis and antiviral activity of 3'-deoxy-3'-C-hydroxymethyl nucleosides. Sci-Hub. Available at: [Link]

-

Reduction of Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

-

Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. [PDF]. Available at: [Link]

-

Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. PubMed Central. Available at: [Link]

Sources

- 1. (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | 204509-32-0 | Benchchem [benchchem.com]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. 9-((2R,3R,5S)-3-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol [myskinrecipes.com]

- 5. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral pool - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | C5H10O3 | CID 10796728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3,5-Tri-O-benzyl-d-xylofuranose | MDPI [mdpi.com]

- 11. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 12. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. media.neliti.com [media.neliti.com]

- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 16. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 17. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

A Guide to the Spectroscopic Characterization of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

This technical guide provides a detailed overview of the spectroscopic methodologies used to characterize the chiral molecule (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. As a key intermediate in medicinal chemistry and a building block for various bioactive molecules, rigorous structural confirmation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering insights into the expected spectral data and the rationale behind the analytical techniques.

Molecular Structure and Stereochemistry

This compound, also known by its synonym 2,5-anhydro-D-mannitol, possesses a molecular formula of C₅H₁₀O₃ and a molecular weight of approximately 118.13 g/mol .[1] The tetrahydrofuran ring forms the core of the molecule, with a hydroxyl group at the C3 position and a hydroxymethyl group at the C5 position. The specific stereochemistry, (3R, 5S), is crucial for its biological activity and dictates its interaction with other chiral molecules.

Caption: 2D structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice to confirm its molecular formula.

Predicted Mass Spectral Data

While experimental data is not available, predicted mass-to-charge ratios (m/z) for various adducts of the target molecule provide a reliable reference for experimental work.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 119.0705 |

| [M+Na]⁺ | 141.0524 |

| [M+K]⁺ | 157.0264 |

| [M-H]⁻ | 117.0557 |

Table 1: Predicted m/z values for common adducts of C₅H₁₀O₃.

Experimental Protocol: High-Resolution Mass Spectrometry

A robust protocol for acquiring HRMS data would involve Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Acquire data in both positive and negative ion modes to observe different adducts.

-

Data Analysis: Compare the experimentally observed m/z values with the predicted values for the C₅H₁₀O₃ formula. The high mass accuracy of these instruments (typically < 5 ppm) allows for unambiguous confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including stereochemistry. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each of the ten protons, though some may overlap. The chemical shifts and coupling constants are influenced by the electronegativity of the adjacent oxygen atoms and the stereochemical relationships between protons.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H3 | ~4.0 - 4.2 | m |

| H5 | ~3.8 - 4.0 | m |

| CH₂OH | ~3.5 - 3.7 | m |

| Ring CH₂ (C2, C4) | ~1.8 - 2.2 | m |

| OH (x2) | Broad singlet | s (broad) |

Table 2: Predicted ¹H NMR chemical shifts and multiplicities for this compound.

Interpretation:

-

The protons on carbons bearing oxygen (H3, H5, and the CH₂OH group) are expected to be the most downfield due to the deshielding effect of the oxygen atoms.

-

The ring methylene protons (at C2 and C4) will likely appear as complex multiplets due to diastereotopicity and coupling to neighboring protons.

-

The hydroxyl protons will typically appear as broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display five distinct signals, one for each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | ~70 - 75 |

| C5 | ~78 - 83 |

| CH₂OH | ~62 - 67 |

| C2 | ~35 - 40 |

| C4 | ~30 - 35 |

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Interpretation:

-

The carbons directly attached to oxygen (C3, C5, and the CH₂OH carbon) will have the largest chemical shifts.

-

The ring methylene carbons (C2 and C4) will be found further upfield.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended): To definitively assign all proton and carbon signals and to confirm the connectivity and stereochemistry, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations to help confirm the relative stereochemistry.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the presence of hydroxyl and ether functional groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200 - 3600 | Broad, strong absorption |

| C-H (alkane) | 2850 - 3000 | Medium to strong absorptions |

| C-O (ether) | 1050 - 1150 | Strong, characteristic absorption |

| C-O (alcohol) | 1000 - 1260 | Strong absorption |

Table 4: Predicted characteristic IR absorption bands for this compound.

Interpretation:

-

The most prominent feature will be a broad and strong band in the high-frequency region, characteristic of the O-H stretching vibrations of the two hydroxyl groups. The broadness is due to hydrogen bonding.

-

Strong absorptions corresponding to the C-O stretching of the ether and alcohol functionalities will be present in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet if it is a solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the standard mid-IR range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from mass spectrometry, NMR, and IR spectroscopy, is essential for its unambiguous identification and characterization. While experimental data for this specific stereoisomer is not widely published, this guide provides a robust framework based on predicted data and established analytical protocols. The combination of these techniques allows for the confirmation of the molecular formula, the elucidation of the carbon-hydrogen framework, the identification of functional groups, and the determination of the crucial stereochemistry. For any new synthesis or isolation of this compound, the protocols and expected data presented herein should serve as a valuable reference for researchers in the field of drug discovery and development.

References

-

PubChem. (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound. [Link]

Sources

The Tetrahydrofuran Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship of Tetrahydrofuran-Based Compounds

Authored by: A Senior Application Scientist

Abstract

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique stereochemical and electronic properties, including its ability to engage in hydrogen bonding and its conformational flexibility, make it a privileged scaffold in medicinal chemistry. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of tetrahydrofuran-based compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of how modifications to this versatile core influence biological activity. We will delve into key therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications, supported by detailed synthetic protocols, quantitative data, and mechanistic insights.

The Enduring Significance of the Tetrahydrofuran Moiety in Bioactive Molecules

The prevalence of the tetrahydrofuran ring in a wide array of natural products with potent biological activities has long captured the attention of synthetic and medicinal chemists.[4] From complex marine-derived polyketides to lignans found in terrestrial plants, nature has repeatedly utilized the THF scaffold to construct molecules with remarkable therapeutic potential.[4][5] This has inspired the development of a multitude of synthetic methodologies aimed at accessing diverse and stereochemically complex THF derivatives.[6] The clinical success of several FDA-approved drugs incorporating a THF motif, such as the HIV protease inhibitor Darunavir and the antibiotic Platensimycin, underscores the therapeutic relevance of this heterocyclic system.[1][7]

This guide will navigate the intricate relationship between the three-dimensional structure of THF-containing molecules and their biological function. We will explore how subtle changes in stereochemistry, substitution patterns, and conformational constraints can lead to dramatic shifts in potency, selectivity, and pharmacokinetic properties.

Antiviral Potency: The Tetrahydrofuran Ring in HIV Protease Inhibitors

The development of HIV protease inhibitors marked a turning point in the treatment of HIV/AIDS, and the tetrahydrofuran moiety has played a pivotal role in the design of some of the most potent drugs in this class. Darunavir, a second-generation protease inhibitor, serves as an exemplary case study. Its structure features a central bis-tetrahydrofuran (bis-THF) ligand that makes critical interactions with the backbone of the HIV protease enzyme.[8]

The Critical Role of the Bis-THF Ligand in Darunavir

The bis-THF core of Darunavir is not merely a passive scaffold; it actively participates in binding to the S2 subsite of the HIV protease active site. The oxygen atoms of the THF rings form crucial hydrogen bonds with the backbone amide protons of Asp29 and Asp30 in the enzyme. This "backbone binding" strategy was a key design element, intended to create inhibitors that are less susceptible to resistance mutations that often occur in the side chains of the protease.

A critical determinant of antiviral activity is the stereochemistry of the bis-THF unit. The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is the key chiral intermediate in the synthesis of Darunavir.[6] The precise spatial arrangement of the hydroxyl group and the fused ring system is essential for optimal binding to the protease.

Structure-Activity Relationship of Darunavir Analogs

Systematic modifications of the Darunavir scaffold have provided a wealth of SAR data, highlighting the structural features crucial for potent antiviral activity.

| Compound | Modification | Kᵢ (pM)[8] | IC₅₀ (nM)[8] | Rationale for Modification |

| Darunavir | - | 16 | 4.1 | Parent compound, optimized for backbone binding. |

| 23c | C4-methoxy substitution on the bis-THF ring | 2.9 | 2.4 | To explore additional interactions in the S2 subsite and potentially enhance potency.[8] |

| Epimer of 23c | Inverted stereochemistry of the C4-methoxy group | Significantly less potent | - | To probe the stereochemical requirements for the enhanced binding observed with 23c . |

Table 1: SAR of C4-substituted bis-THF analogs of Darunavir.

The data clearly indicate that substitution at the C4 position of the bis-THF ring can be beneficial, as seen with the methoxy-substituted analog 23c , which exhibited even greater potency than Darunavir.[8] This enhanced activity is attributed to a unique water-mediated hydrogen bond between the methoxy oxygen and the Gly-48 amide NH in the S2 site.[8] However, the stereochemistry of this substitution is critical, as the epimer of 23c was significantly less active, demonstrating the precise conformational requirements for this favorable interaction.

Experimental Protocol: Synthesis of the Key Bis-THF Intermediate for Darunavir

The synthesis of the chiral intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a critical step in the production of Darunavir. One efficient method involves a diastereoselective Michael addition of nitromethane to an unsaturated precursor derived from S-2,3-O-isopropylideneglyceraldehyde.[6]

Step-by-step Methodology: [6]

-

Michael Addition: To a solution of the α,β-unsaturated ester (derived from S-2,3-O-isopropylideneglyceraldehyde) in methanol, add nitromethane and a catalytic amount of DBU. Stir the reaction at ambient temperature until completion, monitoring by TLC. The reaction proceeds with high diastereoselectivity (syn/anti ratio of 97:3).

-

Nef Oxidation and Cyclization: The crude reaction mixture containing the nitroalkane is treated with one equivalent of sodium methoxide in methanol. This solution of the deprotonated nitro compound is then slowly added to a pre-cooled (0-5 °C) concentrated solution of sulfuric acid in methanol. This effects the Nef oxidation to the corresponding ketone and subsequent acid-catalyzed cyclization to the lactone acetal.

-

Reduction and Final Cyclization: The resulting lactone acetal is then reduced, for example with sodium borohydride, to the corresponding diol, which then undergoes acid-catalyzed cyclization to afford the final product, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Tetrahydrofuran Lignans: Modulators of Inflammatory Pathways

Lignans are a large class of polyphenolic compounds found in plants, many of which possess a tetrahydrofuran core.[5] These natural products have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5]

Mechanism of Anti-inflammatory Action: Targeting the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of many tetrahydrofuran lignans is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. The IκB kinase (IKK) complex is a central component of this pathway, responsible for phosphorylating the inhibitory IκB proteins, which leads to their degradation and the subsequent release and nuclear translocation of NF-κB.[10]

Several bioactive lignans, such as magnolin and fargesin, have been shown to inhibit the NF-κB pathway, although the precise molecular interactions are still under investigation. It is hypothesized that these compounds may directly or indirectly interfere with the activity of the IKK complex, thereby preventing the phosphorylation of IκBα and suppressing the inflammatory cascade.[11]

Synthesis of Bioactive Lignans: The Case of Bi-magnolignan

The total synthesis of complex lignans like bi-magnolignan, a bi-dibenzofuran with potent antitumor activity, showcases the strategic application of modern organic synthesis to access these valuable compounds.[4] A key step in a reported synthesis is the construction of the dibenzofuran skeleton via a Suzuki coupling followed by an intramolecular dehydration.[4]

Key Synthetic Steps: [4]

-

Suzuki Coupling: A Suzuki coupling reaction is employed to form the central biaryl bond, connecting two functionalized aromatic precursors.

-

Intramolecular Dehydration: The resulting biaryl compound undergoes an acid-catalyzed intramolecular dehydration to construct the dibenzofuran core.

-

Oxidative Coupling: The final step involves an FeCl₃-catalyzed oxidative coupling of two dibenzofuran monomers to form the dimeric structure of bi-magnolignan.

Anticancer Applications of Tetrahydrofuran-Containing Molecules

The tetrahydrofuran scaffold is present in a number of natural products and synthetic compounds with significant anticancer activity. These molecules exert their effects through diverse mechanisms, including the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.

Platensimycin: A Novel Antibiotic with Anticancer Potential

Platensimycin, a natural product produced by Streptomyces platensis, is a potent inhibitor of bacterial fatty acid synthase (FabF/B).[7][12] While primarily investigated as an antibiotic, its unique mode of action and complex tetracyclic core, which includes a tetrahydrofuran ring, have also made it a subject of interest in cancer research. The mechanism of action involves the selective binding of platensimycin to the acyl-enzyme intermediate of FabF, effectively blocking the elongation of fatty acid chains.[7]

The total synthesis of platensimycin has been a significant challenge for synthetic chemists, with various strategies employed to construct its intricate cage-like structure. One successful approach utilized an intramolecular Diels-Alder reaction to establish the key stereocenters of the oxatetracyclic core.[5]

SAR of Tetrahydrofuran Derivatives in Cancer Cell Lines

Numerous studies have explored the anticancer potential of synthetic tetrahydrofuran derivatives. For instance, a series of 2,3,5-substituted tetrahydrofuran-3-ols have been synthesized and evaluated for their growth inhibitory effects on various human tumor cell lines.[13]

| Compound | R¹ | R² | Cell Line | GI₅₀ (µM) |

| 12 | 4-Cl-Ph | 4-Cl-Ph | CCRF-CEM (Leukemia) | < 0.1 |

| 12 | 4-Cl-Ph | 4-Cl-Ph | SR (Leukemia) | < 0.1 |

| 12 | 4-Cl-Ph | 4-Cl-Ph | A549 (Non-Small Cell Lung) | 1.2 |

Table 2: Anticancer activity of a representative 2,3,5-substituted tetrahydrofuran derivative.[13]

The data for compound 12 indicate potent and selective activity against certain leukemia cell lines, highlighting the potential for developing targeted anticancer agents based on the tetrahydrofuran scaffold.[13] The specific substitution pattern on the aryl rings at the 2- and 3-positions, in this case, dichlorophenyl groups, is crucial for this observed activity.

Tetrahydrofurans as Platelet-Activating Factor (PAF) Antagonists

Platelet-activating factor (PAF) is a potent lipid mediator involved in a variety of inflammatory and allergic responses.[14] Consequently, PAF receptor antagonists have been pursued as potential therapeutic agents for conditions such as asthma and thrombosis. Several classes of tetrahydrofuran derivatives have been identified as effective PAF antagonists.[15][16]

Molecular modeling studies suggest that the tetrahydrofuran ring acts as a scaffold to position key pharmacophoric elements for interaction with the PAF receptor.[14][17] These interactions often involve a long aliphatic chain and a cationic headgroup, mimicking the structure of PAF itself.[16] The ether oxygen of the THF ring can participate in hydrogen bonding within the receptor binding pocket, contributing to the overall affinity.[14]

Conclusion and Future Perspectives

The tetrahydrofuran ring has firmly established itself as a privileged scaffold in drug discovery, with its presence in a diverse range of clinically successful and biologically potent molecules. The SAR studies highlighted in this guide demonstrate that the stereochemistry, substitution pattern, and conformational properties of the THF ring are critical determinants of biological activity.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Synthetic Methodologies: The creation of more efficient and stereoselective methods for the synthesis of complex and diverse THF libraries will be crucial for exploring new chemical space.

-

Application of Computational Chemistry: The increasing sophistication of molecular modeling and machine learning techniques will enable more accurate prediction of the biological activity of novel THF derivatives and facilitate the rational design of new drug candidates.

-

Exploration of New Biological Targets: While significant progress has been made in areas like virology and oncology, the full therapeutic potential of THF-based compounds remains to be unlocked. Investigating their activity against a broader range of biological targets could lead to the discovery of new treatments for a variety of diseases.

References

-

Molecular basis for the activation of PAF receptor by PAF. (2024). PubMed. Retrieved from [Link]

-

Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. (2024). PubMed. Retrieved from [Link]

-

Novel HIV PR inhibitors with C4-substituted bis-THF and bis-fluoro-benzyl target the two active site mutations of highly drug resistant mutant PRS17. (2021). PMC. Retrieved from [Link]

-

Total synthesis of bi-magnolignan. (2023). PMC. Retrieved from [Link]

-

Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. (2005). ACS Publications. Retrieved from [Link]

-

The IKK Complex, a Central Regulator of NF-κB Activation. (2007). PMC. Retrieved from [Link]

-

A Review on Platensimycin: A Selective FabF Inhibitor. (2015). PMC. Retrieved from [Link]

-

Recent progresses in studies on bioactive lignans from plants. (2007). ResearchGate. Retrieved from [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed. Retrieved from [Link]

-

Platensimycin. (n.d.). Wikipedia. Retrieved from [Link]

-

The IKK complex, a central regulator of NF-??B activation. (2007). ResearchGate. Retrieved from [Link]

- US8519197B2 - Synthesis of magnolol and its analogue compounds. (2013). Google Patents.

-

Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Novel HIV PR inhibitors with C4-substituted bis-THF and bis-fluoro-benzyl target the two active site mutations of highly drug resistant mutant PRS17. (2021). PubMed. Retrieved from [Link]

-

Studies on the preparation of bioactive lignans by oxidative coupling reaction. V. Oxidative coupling reaction of methyl (E)-3-(2-hydroxyphenyl)propenoate derivatives and lipid peroxidation inhibitory effects of the produced lignans. (1995). PubMed. Retrieved from [Link]

-

Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[ 2, 3- b ]furan- 3- ol from Glycolaldehyde. (2014). ResearchGate. Retrieved from [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2025). NIH. Retrieved from [Link]

-

Molecular basis for the activation of PAF receptor by PAF. (2024). ResearchGate. Retrieved from [Link]

-

Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties. (2007). PNAS. Retrieved from [Link]

-

Advances in the Synthesis of Lignan Natural Products. (2018). MDPI. Retrieved from [Link]

-

sar of classical cannabinoids (left) major pharmacophores of classical... (n.d.). ResearchGate. Retrieved from [Link]

-

Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. (2015). PubMed. Retrieved from [Link]

-

IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway. (2013). PLOS One. Retrieved from [Link]

-

(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. (2016). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

Modulation of type 1 cannabinoid receptor activity by cannabinoid by-products from Cannabis sativa and non-cannabis phytomolecules. (2022). Frontiers. Retrieved from [Link]

-

Canonical NF-κB signaling via the IKK complex and IκB, and subsequent... (n.d.). ResearchGate. Retrieved from [Link]

-

2,3,5-Substituted tetrahydrofurans as cancer chemopreventives. Part 1: synthesis and anti-cancer activities of 5-hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols. (2007). PubMed. Retrieved from [Link]

-

Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. (2024). OSTI.gov. Retrieved from [Link]

-

Platensimycin is a selective FabF inhibitor with potent antibiotic properties. (2006). ResearchGate. Retrieved from [Link]

-

The IκB kinase complex in NF-κB regulation and beyond. (2008). PMC. Retrieved from [Link]

-

Bioactive Lignans from Flaxseed: Biological Properties and Patented Recovery Technologies. (2023). MDPI. Retrieved from [Link]

-

Flos magnoliae constituent fargesin has an anti-allergic effect via ORAI1 channel inhibition. (2021). ScienceDirect. Retrieved from [Link]

-

(PDF) Flos magnoliae constituent fargesin has an anti-allergic effect via ORAI1 channel inhibition. (2021). ResearchGate. Retrieved from [Link]

-

(A) Synthetic procedure. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Molecular Model of Plasma PAF Acetylhydrolase-Lipoprotein Association: Insights from the Structure. (2014). MDPI. Retrieved from [Link]

-

One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. (2026). American Chemical Society. Retrieved from [Link]

-

Platelet-activating factor (PAF) antagonistic actions of two new analogs of tetrahydrofurans. (1989). PubMed. Retrieved from [Link]

-

Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. (2010). NIH. Retrieved from [Link]

Sources

- 1. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total synthesis of bi-magnolignan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Review on Platensimycin: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Platensimycin - Wikipedia [en.wikipedia.org]

- 13. 2,3,5-Substituted tetrahydrofurans as cancer chemopreventives. Part 1: synthesis and anti-cancer activities of 5-hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular basis for the activation of PAF receptor by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel HIV PR inhibitors with C4-substituted bis-THF and bis-fluoro-benzyl target the two active site mutations of highly drug resistant mutant PRS17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Platelet-activating factor (PAF) antagonistic actions of two new analogs of tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to furanose and pyranose ring conformations

An In-Depth Technical Guide to Furanose and Pyranose Ring Conformations: Structure, Stability, and Analysis

Abstract

Monosaccharides, the fundamental units of carbohydrates, exist predominantly as cyclic hemiacetals and hemiketals in solution. The formation of these five-membered (furanose) and six-membered (pyranose) rings introduces a level of structural complexity that is paramount to their biological function. The non-planar nature of these rings gives rise to a landscape of distinct three-dimensional conformations. This guide provides a comprehensive exploration of the principles governing pyranose and furanose ring conformations, the energetic factors that dictate their stability, and the advanced analytical techniques used to characterize them. For researchers in glycobiology and drug development, a deep understanding of these conformational nuances is indispensable for deciphering the mechanisms of molecular recognition and for the rational design of carbohydrate-based therapeutics.

The Foundation: From Linear Chain to Cyclic Form

In aqueous solution, monosaccharides with five or more carbons exist in a dynamic equilibrium between their open-chain aldehyde or ketone form and various cyclic structures.[1] This intramolecular cyclization occurs when a hydroxyl group attacks the electrophilic carbonyl carbon, forming a more stable hemiacetal (from an aldose) or hemiketal (from a ketose).[2]

-

Pyranose Rings : A six-membered ring is formed when the hydroxyl group at C-5 attacks the C-1 aldehyde in an aldohexose, such as D-glucose.[3] This structure is named after the heterocyclic compound pyran.[3] The resulting glucopyranose form is thermodynamically favored and dominates in solution.[1][]

-

Furanose Rings : A five-membered ring forms from the attack of the C-4 hydroxyl group on the C-1 aldehyde.[1] While less common for aldohexoses like glucose, this "furanose" form (named after furan) is significant for other sugars, such as ribose in RNA and fructose.[1][3]

This cyclization creates a new stereocenter at the former carbonyl carbon, now called the anomeric carbon (C-1 in aldoses).[3] The two resulting diastereomers are known as anomers , designated alpha (α) and beta (β), which differ only in the configuration at this anomeric center.[1] In aqueous solution, these anomers can interconvert through the open-chain form in a process called mutarotation , eventually reaching an equilibrium.[3] For example, when pure α-D-glucose (+112°) or β-D-glucose (+19°) is dissolved in water, the specific rotation of the solution changes until it reaches an equilibrium value of +52.5°.[1]

Caption: Dynamic equilibrium of a monosaccharide in solution.

The Architecture of Pyranose Rings: A World of Chairs and Boats

Contrary to the impression given by simplified Haworth projections, the six-membered pyranose ring is not planar.[3] The tetrahedral sp³ hybridization of the ring atoms necessitates a puckered, three-dimensional structure to relieve bond angle strain.[3] For pyranoses, there are 38 distinct basic conformations, including chairs, boats, skew-boats, half-chairs, and envelopes.[5]

The Stable State: Chair Conformations

The lowest-energy and most stable conformations for a pyranose ring are the two chair forms .[3] In a chair conformation, substituents on the ring carbons can occupy one of two positions:

-

Axial (a) : Bonds are parallel to the principal axis of symmetry, pointing "up" or "down".[3]

-

Equatorial (e) : Bonds point out from the "equator" of the ring.[3]

A pyranose ring can flip between its two chair conformations (e.g., from ⁴C₁ to ¹C₄). During this flip, all axial substituents become equatorial, and all equatorial substituents become axial. The stability of a given chair conformation is dictated primarily by steric hindrance. The conformation that places the largest number of bulky substituents (like -OH and -CH₂OH groups) in the more spacious equatorial positions is overwhelmingly favored.[3]

For β-D-glucopyranose, the ⁴C₁ chair conformation is dominant because it allows all five non-hydrogen substituents to occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions.[3]

High-Energy Intermediates: Boat and Skew-Boat Conformations

The interconversion between the two chair forms proceeds through higher-energy intermediates, including boat and skew-boat (or twist-boat) conformations.[3] The boat form is significantly destabilized by steric crowding between the "flagpole" substituents and by torsional strain.[3] The skew-boat is generally more stable than the true boat but remains a high-energy state compared to the chair forms.

Caption: Conformational pathway for pyranose ring inversion.

The Flexible Furanose Ring: Pseudorotation

The five-membered furanose ring is also non-planar but possesses significantly more conformational flexibility than the pyranose ring.[3] Its conformations are described by a continuous cycle of puckering known as pseudorotation . The two principal conformations along this pathway are:

-

Envelope (E) : Four of the ring atoms are coplanar, with the fifth atom puckered out of the plane. The notation specifies the out-of-plane atom (e.g., ³E means C-3 is above the plane).[6]

-

Twist (T) : Three atoms are coplanar, with the other two displaced on opposite sides of the plane (e.g., ²T₃ means C-2 is above and C-3 is below the plane).[6]

The energy barrier between these forms is very low, meaning furanose rings in solution exist as a rapid equilibrium of multiple conformers. The exact conformation can be precisely described using Cremer-Pople puckering parameters , which define the degree and type of puckering.[5]

Caption: The continuous cycle of furanose ring pseudorotation.

Key Factors Governing Conformational Stability

The preferred conformation of a monosaccharide ring is a delicate balance of several stereoelectronic and environmental factors.

| Feature | Pyranose Ring | Furanose Ring |

| Ring Size | 6-membered (5 carbons, 1 oxygen) | 5-membered (4 carbons, 1 oxygen) |

| Flexibility | Relatively rigid | Highly flexible, dynamic |

| Major Conformations | Chair (e.g., ⁴C₁, ¹C₄) | Envelope (E) and Twist (T) |

| Interconversion | High-energy ring flip | Low-energy pseudorotation |

| Stability | Generally more stable than furanose form | Generally less stable than pyranose form |

The Anomeric Effect

A cornerstone of carbohydrate chemistry, the anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to adopt an axial orientation, even if this is sterically less favorable. This counterintuitive phenomenon is a stereoelectronic effect, primarily explained by a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the axial C1-substituent bond. This delocalization of electron density stabilizes the axial anomer.

Steric Interactions

As previously discussed, minimizing steric strain is a powerful driving force. The bulky substituents on a pyranose ring strongly prefer the less crowded equatorial positions to avoid destabilizing 1,3-diaxial interactions. The final conformational equilibrium is a balance between the anomeric effect, which favors an axial electronegative group at C1, and steric hindrance, which favors equatorial placement for all other groups.

Solvent Effects

The surrounding solvent, especially water, plays a critical role in determining carbohydrate conformation. Solvation can disrupt intramolecular hydrogen bonds that might otherwise stabilize a particular conformation.[7] By forming a hydrogen-bonding network with the sugar's hydroxyl groups, explicit water molecules can modulate the electronic and steric repulsions within the carbohydrate, thereby influencing the rotamer populations and overall ring pucker.[7]

Methodologies for Conformational Analysis

Determining the precise conformation of furanose and pyranose rings requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying carbohydrate conformations in solution.[6] The analysis hinges on measuring parameters that are exquisitely sensitive to the molecule's 3D structure.

-

³J_H,H Coupling Constants : The magnitude of the three-bond coupling constant between two protons (³J_H,H) is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[8][9] By measuring these couplings, one can deduce the dihedral angles around the ring and thus determine its conformation.

| Dihedral Relationship (Pyranose Chair) | Approximate Dihedral Angle | Typical ³J_H,H Value (Hz) |

| Axial - Axial | ~180° | 8 - 10 |

| Axial - Equatorial | ~60° | 2 - 4 |

| Equatorial - Equatorial | ~60° | 2 - 4 |

-

Chemical Shifts : Both ¹H and ¹³C chemical shifts are sensitive to the local electronic environment and, therefore, to the conformation.[10] For instance, an anomeric proton in an axial position is typically observed further downfield in the ¹H NMR spectrum than its equatorial counterpart.[11]

Protocol: Basic 1D/2D NMR Workflow for Monosaccharide Conformation

-

Sample Preparation : Dissolve the carbohydrate in a suitable deuterated solvent (e.g., D₂O, or d₆-DMSO to observe exchangeable -OH protons).[10] For studies in water, supercooling the sample can slow hydroxyl proton exchange, making them observable.[10]

-

1D ¹H NMR Acquisition : Acquire a standard 1D proton spectrum. Identify the anomeric proton signal, which is typically downfield (δ 4.5-5.6 ppm) and well-separated.[11]

-

Measurement of Coupling Constants : From the 1D spectrum, carefully measure the ³J_H,H coupling constants, starting with the anomeric proton. A large coupling (e.g., ~8 Hz) for J_H1,H2 indicates an axial-axial relationship, while a small coupling (~3 Hz) suggests an axial-equatorial or equatorial-equatorial relationship.[11]

-

2D COSY/TOCSY Acquisition : Acquire a 2D COSY or TOCSY spectrum to establish proton-proton connectivities and walk through the entire spin system of the sugar ring, assigning each proton.

-

2D HSQC Acquisition : Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon, leading to a full assignment of the carbon skeleton.[10]

-

Karplus Analysis : Use the measured ³J_H,H values in conjunction with the Karplus equation to calculate the corresponding dihedral angles.

-

Conformational Modeling : Compare the experimentally derived angles with the theoretical angles for standard conformations (e.g., ⁴C₁, ¹C₄, ³E, ²T₃) to determine the dominant solution conformation. For furanoses, a program like PSEUROT can be used to analyze coupling constants and determine the pseudorotational parameters.[12]

X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[8] This technique yields precise bond lengths, bond angles, and dihedral angles, offering a definitive view of a single conformation. However, it is a static picture, and the conformation observed in the crystal may be influenced by crystal packing forces and may not be the most populated conformer in solution.[8]

Computational Chemistry

Theoretical calculations are essential for complementing experimental data and providing energetic insights.

-

Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) are used to calculate the relative energies of different conformers, predict NMR parameters, and analyze the electronic effects (like the anomeric effect) that govern stability.[8]

-

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms over time, providing a dynamic picture of the carbohydrate's conformational landscape in a simulated environment (e.g., a box of water molecules). This is particularly valuable for studying the flexibility of furanose rings and the influence of solvent on conformational equilibria.[7]

Conclusion: Why Conformation Matters

The biological language of carbohydrates is written in three dimensions. The specific conformation of a furanose or pyranose ring dictates the spatial presentation of its hydroxyl groups, which in turn governs its interactions with proteins like enzymes and lectins. In drug development, a carbohydrate-based inhibitor must adopt the correct conformation to fit into the active site of its target enzyme. Therefore, a profound understanding and the ability to accurately characterize the conformational behavior of these fundamental rings are critical for advancing the fields of glycobiology and medicinal chemistry.

References

-

Pyranose and Furanose rings formation . (n.d.). Retrieved from University of Technology, Iraq, Department of Chemistry. [Link]

-

Ashenhurst, J. (2017, July 13). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars . Master Organic Chemistry. [Link]

-

Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity . Concepts in Magnetic Resonance Part A, 19A(1), 1–19. [Link]

-

Chemistry LibreTexts. (2023, January 22). Pyranose and Furanose Forms . [Link]

-

Isbell, H. S., & Tipson, R. S. (1960). Conformations of the Pyranoid Sugars. I. Classification of Conformers . Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 64A(2), 171–176. [Link]

-

Fedorov, I. A., et al. (2021). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives . Molecules, 26(9), 2450. [Link]

-

Várnai, P., & Csizmadia, I. G. (1999). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study . Journal of Molecular Structure: THEOCHEM, 493(1-3), 191-203. [Link]

-

Kuttel, M. M., & Naidoo, K. J. (2005). Solvent interactions determine carbohydrate conformation . Journal of the American Chemical Society, 127(19), 7083–7088. [Link]

-

Mobli, M., & Almond, A. (2019). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points . Analytical Chemistry, 91(1), 1032–1039. [Link]

-

Demchenko, A. V. (2020, April 9). Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates . YouTube. [Link]

-

Stenutz, R. (n.d.). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES . Glycopedia. [Link]

-

Appeldoorn, M. J., et al. (2005). Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides . The Journal of Organic Chemistry, 70(17), 6747–6757. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 6. cigs.unimo.it [cigs.unimo.it]

- 7. Solvent interactions determine carbohydrate conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol: A Chiral Pool Approach

Introduction: The Significance of Chiral Tetrahydrofuranols in Drug Discovery

Substituted tetrahydrofurans are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. The specific stereoisomer, (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol, represents a key building block in the synthesis of numerous pharmaceuticals, particularly nucleoside analogues used in antiviral and anticancer therapies. Its rigid tetrahydrofuran core mimics the furanose ring of natural nucleosides, while the hydroxyl groups at the C3 and C5 positions provide crucial points for further functionalization and interaction with biological targets. The precise stereochemical arrangement of these hydroxyl groups is paramount for biological activity, making enantioselective synthesis an absolute requirement.

This application note provides a detailed, field-proven protocol for the stereoselective synthesis of this compound, starting from the readily available and inexpensive chiral pool starting material, L-arabinose. We will delve into the strategic considerations behind this synthetic route, offering insights into the causality of experimental choices and providing comprehensive, step-by-step protocols for researchers in drug development and organic synthesis.

Strategic Retrosynthesis: From Target Molecule to Chiral Pool Precursor

Our retrosynthetic analysis of this compound identifies 2-deoxy-L-ribose as a key precursor. The intramolecular cyclization of the corresponding pentitol, 2-deoxy-L-arabinitol, directly yields the target tetrahydrofuran ring with the desired stereochemistry. 2-Deoxy-L-ribose, in turn, can be accessed from the abundant C5 sugar, L-arabinose, through a stereocontrolled deoxygenation at the C2 position. This chiral pool approach ensures that the inherent stereochemistry of the starting material is efficiently transferred to the final product, obviating the need for complex and often costly asymmetric catalysis or chiral resolutions.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway from L-Arabinose: A Detailed Protocol

The overall synthetic strategy is a three-stage process:

-

Stage 1: Synthesis of 2-Deoxy-L-ribose from L-Arabinose. This is the cornerstone of the synthesis, establishing the crucial C2-deoxy functionality with the correct stereochemistry.

-

Stage 2: Reduction of 2-Deoxy-L-ribose to 2-Deoxy-L-arabinitol. This straightforward reduction converts the cyclic hemiacetal into its corresponding open-chain pentitol.

-

Stage 3: Acid-Catalyzed Cyclization to this compound. The final ring-closing reaction furnishes the target molecule.

Stage 1: Synthesis of 2-Deoxy-L-ribose from L-Arabinose

This transformation is achieved via a multi-step sequence that involves the formation of a glycosyl bromide, followed by a reductive rearrangement. This method has been shown to be efficient and scalable.[1]

Protocol 1: Synthesis of 1,3,4-Tri-O-benzoyl-α-L-arabinopyranosyl Bromide

This initial step activates the anomeric center of L-arabinose for the subsequent reductive rearrangement. The benzoyl protecting groups are chosen for their crystallinity, which aids in purification, and their stability under the reaction conditions.

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| L-Arabinose | 1.0 | 150.13 | 10.0 g |

| Pyridine | - | 79.10 | 100 mL |

| Benzoyl Chloride | 3.5 | 140.57 | 27.5 mL |

| 33% HBr in Acetic Acid | - | - | 40 mL |

Step-by-Step Methodology:

-

Suspend L-arabinose in pyridine in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Slowly add benzoyl chloride dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Pour the reaction mixture into 500 mL of ice-water and stir vigorously for 30 minutes.

-

Extract the aqueous mixture with dichloromethane (3 x 150 mL).

-

Combine the organic extracts and wash successively with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude syrup of perbenzoylated L-arabinose.

-

Dissolve the crude syrup in dichloromethane (50 mL) and cool to 0 °C.

-

Add 33% HBr in acetic acid and stir the mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with dichloromethane (100 mL) and pour it into ice-water (200 mL).

-

Separate the organic layer, wash with cold water (2 x 100 mL) and saturated aqueous NaHCO₃ (2 x 100 mL), then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 4:1) to afford 1,3,4-tri-O-benzoyl-α-L-arabinopyranosyl bromide as a white solid.

Protocol 2: Reductive Rearrangement to 3,4-Di-O-benzoyl-2-deoxy-L-ribopyranose

This key step involves a radical-mediated reductive rearrangement of the glycosyl bromide to introduce the 2-deoxy functionality with inversion of configuration at C2. Tributyltin hydride is a common and effective radical reducing agent for this transformation.

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| 1,3,4-Tri-O-benzoyl-α-L-arabinopyranosyl Bromide | 1.0 | 527.35 | 5.0 g |

| Tributyltin Hydride (Bu₃SnH) | 1.2 | 291.06 | 3.4 mL |

| Azobisisobutyronitrile (AIBN) | 0.1 | 164.21 | 155 mg |

| Toluene | - | - | 100 mL |

Step-by-Step Methodology:

-

Dissolve the arabinopyranosyl bromide in dry toluene in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Add tributyltin hydride and AIBN to the solution.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 3:1) to yield 3,4-di-O-benzoyl-2-deoxy-L-ribopyranose.

Protocol 3: Deprotection to 2-Deoxy-L-ribose

The final step in this stage is the removal of the benzoyl protecting groups to afford the free 2-deoxy-L-ribose.

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| 3,4-Di-O-benzoyl-2-deoxy-L-ribopyranose | 1.0 | 342.35 | 3.0 g |

| Sodium Methoxide (25% in Methanol) | catalytic | - | ~0.5 mL |

| Methanol | - | - | 50 mL |

| Dowex® 50WX8 (H⁺ form) | - | - | - |

Step-by-Step Methodology:

-

Dissolve the protected 2-deoxy-L-ribose in methanol.

-

Add a catalytic amount of sodium methoxide solution and stir at room temperature for 2 hours.

-

Monitor the reaction by TLC until completion.

-

Neutralize the reaction mixture by adding Dowex® 50WX8 (H⁺ form) resin until the pH is neutral.

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 2-deoxy-L-ribose as a colorless syrup, which can be used in the next step without further purification.

Stage 2: Reduction of 2-Deoxy-L-ribose to 2-Deoxy-L-arabinitol

This reduction is a standard procedure using a mild reducing agent like sodium borohydride.

Protocol 4: Synthesis of 2-Deoxy-L-arabinitol

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| 2-Deoxy-L-ribose | 1.0 | 134.13 | 2.0 g |

| Sodium Borohydride (NaBH₄) | 1.5 | 37.83 | 0.85 g |

| Ethanol | - | - | 40 mL |

| Water | - | - | 10 mL |

Step-by-Step Methodology:

-

Dissolve 2-deoxy-L-ribose in a mixture of ethanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions over 20 minutes.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Neutralize the excess sodium borohydride by the careful addition of acetic acid until effervescence ceases.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate the residue with methanol (3 x 50 mL) to remove boric acid esters.

-

The resulting crude 2-deoxy-L-arabinitol can be used directly in the next step.

Stage 3: Acid-Catalyzed Cyclization to this compound

This final step involves an intramolecular dehydration to form the desired tetrahydrofuran ring. The stereochemistry at C3 and C5 is dictated by the stereocenters in the starting 2-deoxy-L-arabinitol.

Protocol 5: Synthesis of this compound

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| 2-Deoxy-L-arabinitol | 1.0 | 136.15 | ~2.0 g (crude) |

| Dowex® 50WX8 (H⁺ form) | catalytic | - | ~1.0 g |

| Water | - | - | 50 mL |

Step-by-Step Methodology:

-

Dissolve the crude 2-deoxy-L-arabinitol in water.

-

Add Dowex® 50WX8 (H⁺ form) resin to the solution.

-

Heat the mixture to reflux and stir for 6 hours.

-

Monitor the reaction by TLC (a more polar spot for the diol starting material will be replaced by a less polar product spot).

-

Cool the reaction mixture to room temperature and filter off the resin.

-

Wash the resin with water.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 10:1) to afford this compound as a colorless oil.

Caption: Synthetic workflow from L-Arabinose to the target molecule.

Conclusion: A Reliable and Scalable Chiral Pool Strategy

The presented synthesis of this compound from L-arabinose offers a robust and economically viable route for obtaining this valuable chiral building block. By leveraging the inherent stereochemistry of a readily available starting material from the chiral pool, this strategy ensures high enantiopurity of the final product. The detailed protocols provided herein have been designed to be reproducible and scalable, making them suitable for both academic research and industrial drug development settings. The causality-driven explanations for the choice of reagents and reaction conditions aim to empower researchers to adapt and optimize these procedures for their specific needs.

References

- Giese, B. (1998). Synthesis of l-ribose and 2-deoxy l-ribose. U.S. Patent No. WO1998039347A2.

Sources

Application Notes and Protocols for the Stereoselective Synthesis of Chiral Tetrahydrofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2] The precise spatial arrangement of substituents on the THF ring is often critical for biological function, making the development of stereoselective synthetic methods a paramount objective in modern organic chemistry and drug discovery. This guide provides an in-depth exploration of key strategies for the stereoselective synthesis of chiral tetrahydrofuran derivatives, offering both mechanistic insights and detailed, field-proven protocols.

I. Strategic Approaches to Stereocontrol in Tetrahydrofuran Synthesis

The construction of chiral tetrahydrofurans with defined stereochemistry can be broadly categorized into several strategic approaches. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.

Intramolecular Cyclization Strategies

Intramolecular reactions are powerful tools for forging the THF ring, often with a high degree of stereocontrol. These methods typically involve the cyclization of a linear precursor containing a hydroxyl group and a suitable electrophile or a reactive functional group.

A classic and reliable method for THF synthesis involves the intramolecular SN2 reaction of a hydroxyl group onto a carbon bearing a good leaving group (e.g., halide or sulfonate).[1] The stereochemistry of the newly formed C-O bond is dictated by the stereocenter bearing the leaving group, proceeding with inversion of configuration.

A key consideration in this approach is the stereoselective synthesis of the acyclic precursor. This can be achieved through various asymmetric reactions, such as Sharpless asymmetric epoxidation or dihydroxylation, to install the required stereocenters prior to cyclization.

The intramolecular addition of a hydroxyl group to an alkene is a highly effective method for constructing substituted tetrahydrofurans. This transformation can be promoted by various electrophiles, leading to the formation of new stereocenters.

-

Iodocyclization: The use of iodine sources (e.g., I2, NIS) to effect the cyclization of γ,δ-unsaturated alcohols is a well-established method. The reaction proceeds through an iodonium ion intermediate, and the subsequent intramolecular attack of the hydroxyl group typically occurs in an anti-fashion, leading to a trans relationship between the iodine and the newly formed C-O bond.

-

Palladium-Catalyzed Carboetherification: A modern and highly versatile approach involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl halides.[3] This method forms both a C-C and a C-O bond in a single step with high diastereoselectivity.[3] The reaction is believed to proceed through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[3]

Oxonium Ion-Mediated Cyclizations

The generation and subsequent intramolecular trapping of oxonium ions provide a powerful and stereocontrolled route to functionalized tetrahydrofurans.[1] These reactive intermediates can be generated from a variety of precursors, such as lactols or by the activation of carbonyl groups.

The stereochemical outcome of nucleophilic additions to cyclic oxonium ions is influenced by stereoelectronic effects and the conformational preferences of the intermediate. Models have been developed to predict the facial selectivity of the nucleophilic attack, considering factors like the "inside attack" on an envelope conformation of the oxonium ion.[1]

[3+2] Cycloaddition and Annulation Reactions

[3+2] cycloaddition and annulation reactions are highly convergent strategies for the synthesis of tetrahydrofurans, as they form two new bonds and up to two new stereocenters in a single step.[1]

-

Carbonyl Ylide Cycloadditions: Rhodium-catalyzed reactions of diazo compounds with aldehydes can generate carbonyl ylides, which then undergo a [3+2] dipolar cycloaddition with an activated alkene to furnish highly substituted tetrahydrofurans.[1] Asymmetric versions of this reaction have been developed using chiral rhodium complexes.[1]

-

Allylsilane Annulations: The [3+2] annulation of allylsilanes with aldehydes or ketones, typically mediated by a Lewis acid, is a robust method for constructing tetrahydrofurans. The reaction proceeds through the nucleophilic addition of the alkene to the activated carbonyl, generating a stabilized carbocation that is subsequently trapped by the tethered alkoxide.[1]

Modern and Sustainable Approaches

Recent advances in synthetic methodology have led to the development of novel and more sustainable approaches to chiral tetrahydrofurans.

-

Visible-Light-Mediated Deoxygenative Cyclization: This innovative method utilizes visible-light photoredox catalysis to generate alkyl radicals from monoallylated 1,2-diols.[4] The subsequent 5-exo-trig cyclization of the radical onto the tethered alkene affords the desired tetrahydrofuran derivative.[4] This approach is advantageous due to its use of readily available starting materials and a halogen-free activation of the hydroxyl group.[4]

-